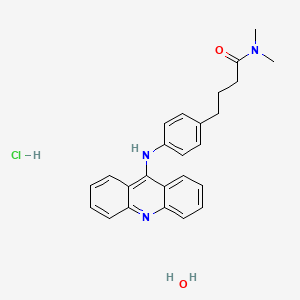
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes an acridine moiety, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the butyramide group. The final step involves the addition of the hydrochloride and hydrate components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can lead to the formation of more stable butyramide compounds .
Applications De Recherche Scientifique
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate involves its interaction with specific molecular targets. The acridine moiety intercalates with DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used in cancer treatment.
DACA (N-[2-(dimethylamino)ethyl]acridines-4-carboxamide): Known for its anticancer properties.
AMCA (methyl N-(4’-(9-acridinylamino)-phenyl) carbamate hydrochloride): Used in biochemical research.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is unique due to its specific structure, which combines the acridine moiety with the butyramide group. This combination enhances its ability to interact with DNA and proteins, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
73790-23-5 |
|---|---|
Formule moléculaire |
C25H28ClN3O2 |
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
4-[4-(acridin-9-ylamino)phenyl]-N,N-dimethylbutanamide;hydrate;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH.H2O/c1-28(2)24(29)13-7-8-18-14-16-19(17-15-18)26-25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25;;/h3-6,9-12,14-17H,7-8,13H2,1-2H3,(H,26,27);1H;1H2 |
Clé InChI |
XWBOVPMLNKKLRC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
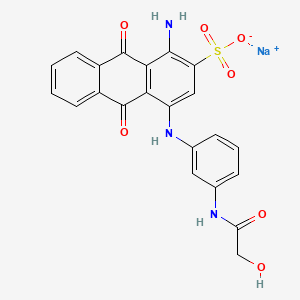
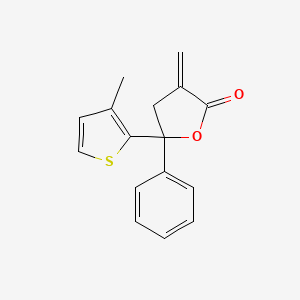

![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
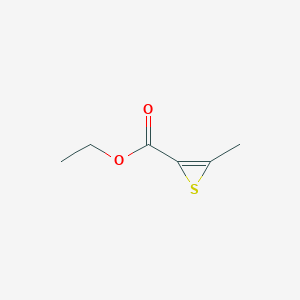

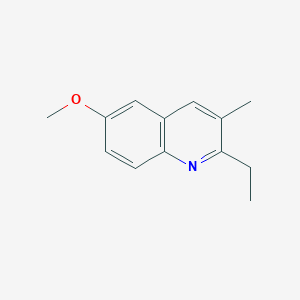
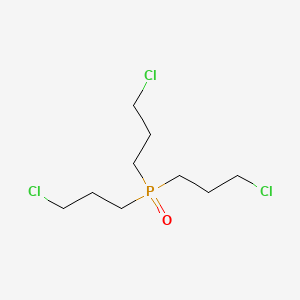
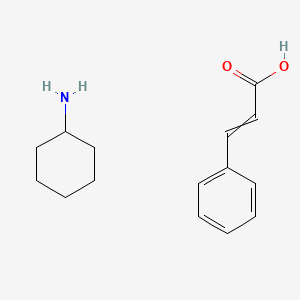
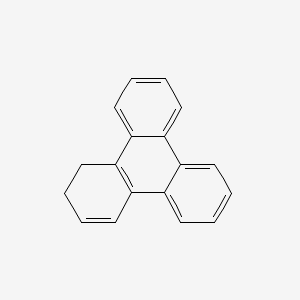
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)

